![molecular formula C8H7N3 B13794482 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) CAS No. 780763-66-8](/img/structure/B13794482.png)
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is a heterocyclic compound that belongs to the triazoloazepine family This compound is characterized by a fused ring structure that includes a triazole ring and an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) typically involves the reaction of N-alkyl/aryl-N’-(4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in the presence of triethylamine (TEA) in refluxing 1,4-dioxane . This method allows for the formation of the triazoloazepine ring system under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazoloazepine ring.
Applications De Recherche Scientifique
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Methano-1H-cyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine (9CI)
- Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is unique due to its specific ring structure and the presence of both triazole and azepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
780763-66-8 |
|---|---|
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2,4,5-triazatricyclo[5.3.1.02,6]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-6-4-7(3-1)11-5-9-10-8(6)11/h1-3,5,10H,4H2 |
Clé InChI |
JYTYJUIHMIBYTL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3NN=CN3C1=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
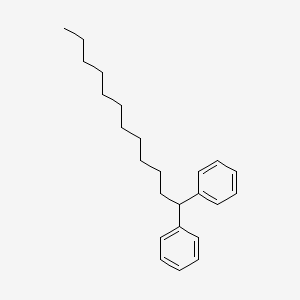
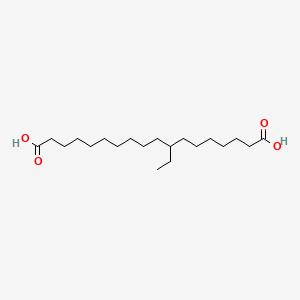
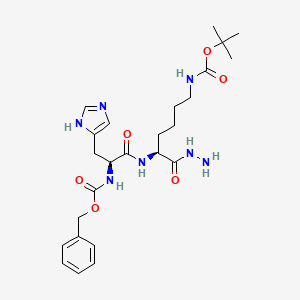
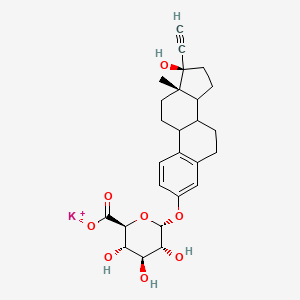
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)
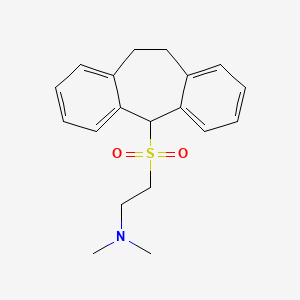


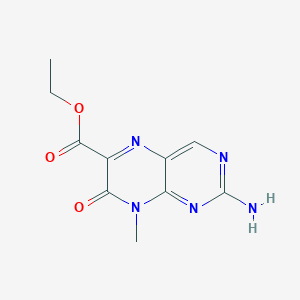
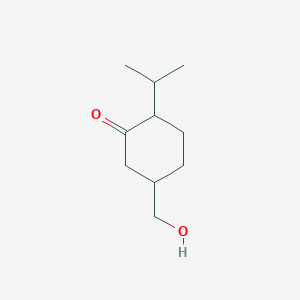
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
